

Crystal Structure Analysis of (2S)-2-Aminobutyramide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2S)-2-aminobutyramide

Cat. No.: B555800

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-aminobutyramide, focusing on its hydrochloride salt, a critical intermediate in the synthesis of various pharmaceuticals. Due to the availability of crystallographic data, this document centers on the hydrochloride forms of both the racemic mixture and the pure enantiomer of 2-aminobutanamide.

Crystallographic Data Summary

The crystal structures of both racemic and enantiomerically pure forms of 2-aminobutanamide hydrochloride have been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for comparative analysis.

Racemic 2-Aminobutanamide Hydrochloride

The crystal structure of racemic 2-aminobutanamide hydrochloride was determined to be in the monoclinic crystal system.^[1]

Table 1: Crystallographic Data for Racemic 2-Aminobutanamide Hydrochloride^[1]

Parameter	Value
Chemical Formula	C ₄ H ₁₁ ClN ₂ O
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	4.8097(2)
b (Å)	19.4142(10)
c (Å)	7.8686(4)
β (°)	94.399(4)
Volume (Å ³)	732.58(6)
Z	4
Temperature (K)	297
R _{gt} (F)	0.0438
wR _{ref} (F ²)	0.1308
CCDC No.	2493729

(R)-2-Aminobutanamide Hydrochloride

The enantiomerically pure (R)-2-aminobutanamide hydrochloride crystallizes in the orthorhombic system.[\[1\]](#)[\[2\]](#)

Table 2: Crystallographic Data for (R)-2-Aminobutanamide Hydrochloride[\[1\]](#)[\[2\]](#)

Parameter	Value
Chemical Formula	C ₄ H ₁₁ ClN ₂ O
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	4.9699(1)
b (Å)	7.5867(2)
c (Å)	17.3719(4)
Volume (Å ³)	655.01(3)
Z	4
Temperature (K)	200
R _{gt} (F)	0.0286
wR _{ref} (F ²)	0.0796

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis, crystallization, and crystal structure determination of 2-aminobutanamide hydrochloride based on available literature.

Synthesis of (S)-2-Aminobutanamide Hydrochloride

The synthesis of (S)-2-aminobutanamide hydrochloride is typically achieved through a multi-step process starting from a racemic mixture.^[3]

- Ammoniation: A suitable starting material, such as methyl 2-bromobutyrate, undergoes ammoniation to produce racemic DL-2-aminobutanamide.^[3]
- Resolution: The racemic mixture is resolved using a chiral resolving agent, such as L-tartaric acid. This step selectively crystallizes the desired diastereomeric salt.^[3]

- Salification: The resolved (S)-2-aminobutanamide is treated with hydrogen chloride (e.g., as a solution in isopropanol or by bubbling HCl gas) to form the hydrochloride salt.[3][4]

Crystallization

Single crystals suitable for X-ray diffraction can be grown from a supersaturated solution.

- Solvent Selection: Methanol has been successfully used as a solvent for the crystallization of 2-aminobutanamide hydrochloride.[1]
- Procedure:
 - Dissolve the synthesized (S)-2-aminobutanamide hydrochloride powder in a minimal amount of the chosen solvent (e.g., methanol) with gentle heating to ensure complete dissolution.[1]
 - Allow the solution to cool slowly to room temperature.
 - The vial is then left undisturbed, allowing for the slow evaporation of the solvent, which promotes the formation of well-defined single crystals.[1]

X-ray Diffraction Analysis

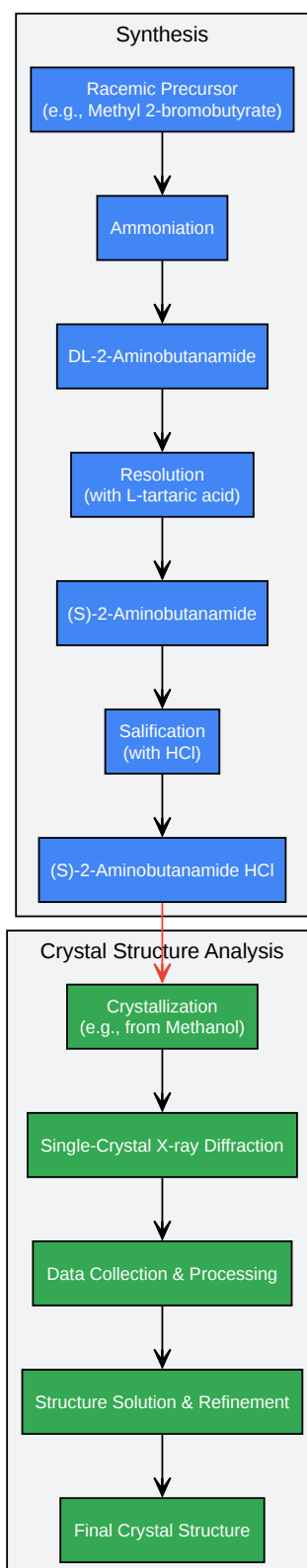
The determination of the crystal structure is performed using single-crystal X-ray diffraction.

- Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 200 K or 297 K).[1][2]
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F^2 .
- Hydrogen Atom Treatment: Hydrogen atoms on carbon atoms are typically placed in calculated positions and refined using a riding model. Hydrogen atoms attached to heteroatoms (like nitrogen) are often located from a difference Fourier map and refined with appropriate restraints.[2]

- Absolute Structure Determination: For chiral molecules, the absolute configuration is determined by calculating the Flack parameter.[\[2\]](#)

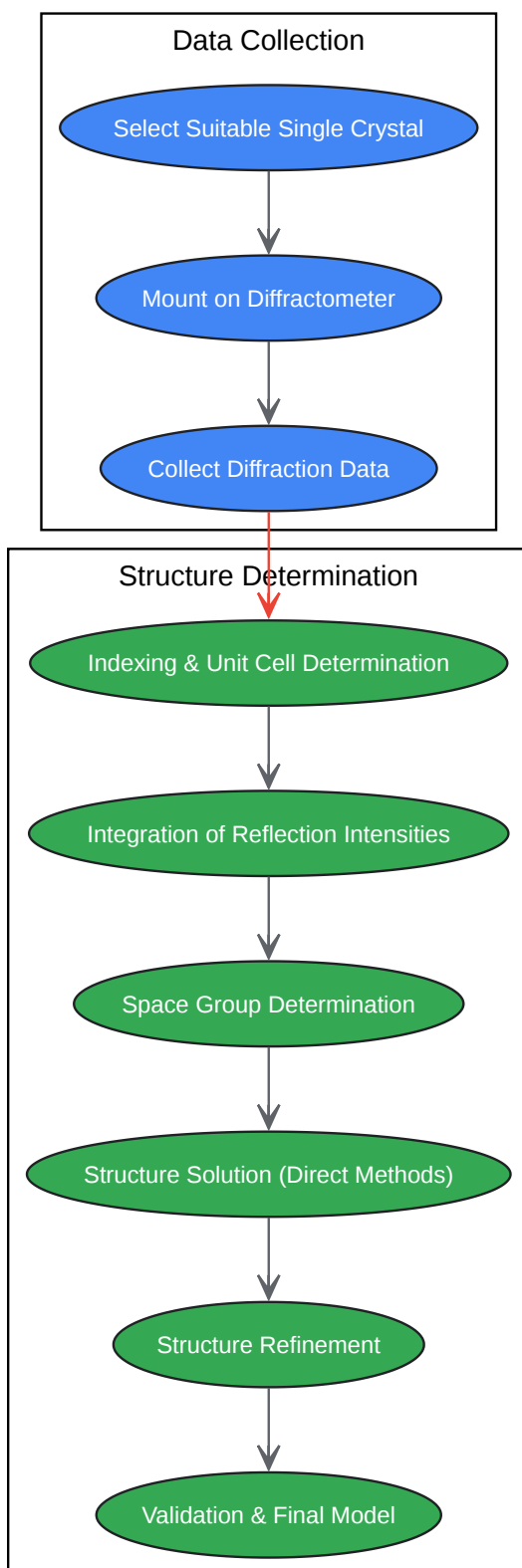
Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and structural analysis of (S)-2-aminobutanamide hydrochloride.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis and crystal structure analysis.



[Click to download full resolution via product page](#)

Caption: X-ray crystallography data analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 4. Chemical synthesis method for of 2-amino-butanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [Crystal Structure Analysis of (2S)-2-Aminobutyramide Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555800#2s-2-aminobutyramide-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com